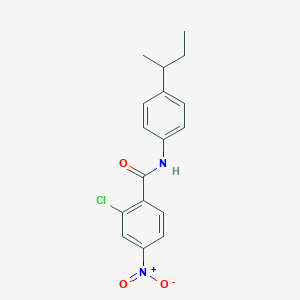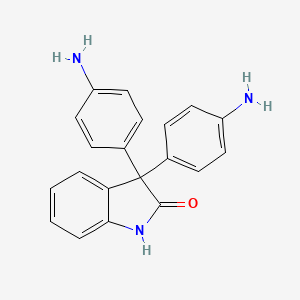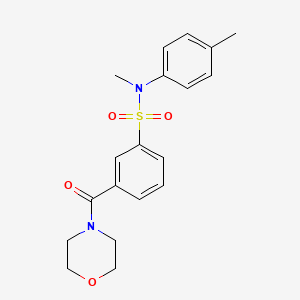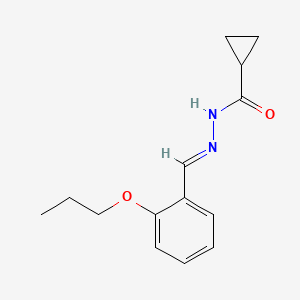![molecular formula C23H20N2O4 B5036576 N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine, also known as BANA, is a peptide that has been synthesized and studied for its potential applications in scientific research. BANA is a derivative of beta-alanine, an amino acid that is naturally found in the human body. BANA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes involved in cell proliferation, and the modulation of inflammatory pathways. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as DPP-4, which is involved in the regulation of glucose metabolism. In addition, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is a stable compound that can be easily synthesized using standard peptide synthesis techniques. However, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine also has some limitations for lab experiments, including its relatively high cost and limited availability.
未来方向
There are several potential future directions for research on N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine. One area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a therapeutic agent for autoimmune diseases. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a chemotherapeutic agent for cancer. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various types of cancer. Finally, further research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine and its potential applications in other scientific fields.
合成方法
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One commonly used method involves coupling benzoyl chloride with 1-naphthylamine to form a benzoylamino-1-naphthyl compound. This compound is then coupled with beta-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine.
科学研究应用
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been studied for its potential applications in a variety of scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases. In cancer research, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)13-14-24-23(29)20(25-22(28)17-8-2-1-3-9-17)15-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,15H,13-14H2,(H,24,29)(H,25,28)(H,26,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLRKWXZJYOSS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)


![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)